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Compound of Interest

Compound Name: 3-Fluoro-5-methoxybenzoic acid

Cat. No.: B070980 Get Quote

In-Depth Technical Guide: Lapatinib
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, mechanism of

action, and relevant literature pertaining to Lapatinib, a potent tyrosine kinase inhibitor. The

information is intended for researchers, scientists, and professionals involved in drug

development and oncology research.

Chemical and Physical Properties
Lapatinib is an orally active, small-molecule dual inhibitor of the tyrosine kinase domains of

both Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth

Factor Receptor 2 (HER2/neu or ErbB2).[1][2] It is typically administered as lapatinib ditosylate,

a salt form that enhances its stability.[2]

Table 1: Physicochemical and Identification Properties of Lapatinib
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Property Value

IUPAC Name

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-

(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-

yl)quinazolin-4-amine

CAS Number 231277-92-2 (Lapatinib base)

Molecular Formula C₂₉H₂₆ClFN₄O₄S

Molecular Weight 581.06 g/mol

Appearance White to off-white powder

Melting Point 250-256°C (as ditosylate salt)[3]

Solubility
Soluble in organic solvents such as

dimethylformamide

Mechanism of Action and Signaling Pathway
Lapatinib functions by competitively and reversibly binding to the intracellular ATP-binding site

of the EGFR and HER2 kinase domains.[1][2] This inhibition prevents the autophosphorylation

and subsequent activation of these receptors, which in turn blocks downstream signaling

pathways responsible for cell proliferation and survival. The primary pathways affected are the

mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

[4]

The diagram below illustrates the mechanism of action of Lapatinib in inhibiting EGFR and

HER2 signaling.
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Caption: Lapatinib's inhibition of EGFR/HER2 signaling pathways.

Synthesis Overview
The synthesis of Lapatinib is a multi-step process. While various synthetic routes have been

developed, a common approach involves the coupling of a substituted aniline with a

quinazoline intermediate, followed by the introduction of the furan side chain. An alternative

and more environmentally friendly synthesis has also been described, highlighting a 5-step, 3-

pot sequence that is primarily conducted in recyclable water.[5]

The following diagram outlines a generalized synthetic workflow for Lapatinib.
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Caption: Generalized workflow for the synthesis of Lapatinib.
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Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of Lapatinib against EGFR and HER2 tyrosine

kinases.

Methodology:

Recombinant human EGFR and HER2 kinase domains are expressed and purified.

A kinase reaction buffer is prepared containing ATP and a suitable peptide substrate.

Lapatinib is serially diluted to various concentrations.

The kinase, substrate, and Lapatinib (or vehicle control) are incubated together.

The kinase reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped.

The level of substrate phosphorylation is quantified using methods such as ELISA,

radiometric assays (³²P-ATP), or fluorescence-based assays.

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of

Lapatinib concentration.

Cell Proliferation Assay
Objective: To assess the effect of Lapatinib on the proliferation of cancer cell lines

overexpressing EGFR and/or HER2.

Methodology:

Cancer cell lines (e.g., BT474, SKBr3) are seeded in 96-well plates and allowed to adhere

overnight.

The cells are treated with various concentrations of Lapatinib or a vehicle control.
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The plates are incubated for a period of 3 to 5 days.

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based

assay like AlamarBlue.

The absorbance or fluorescence is read using a plate reader.

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control

cells.

GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined

from the dose-response curves.

Biological Activity and Clinical Use
Lapatinib is indicated for the treatment of patients with advanced or metastatic breast cancer

whose tumors overexpress HER2.[1] It is often used in combination with other

chemotherapeutic agents like capecitabine or with an aromatase inhibitor.[4]

Table 2: Selected In Vitro Activity of Lapatinib

Cell Line Target IC₅₀ (nM)

BT474 (Breast Cancer) HER2 ~10

SKBr3 (Breast Cancer) HER2 ~15

A431 (Epidermoid Carcinoma) EGFR ~20

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion
Lapatinib remains a significant therapeutic agent in the management of HER2-positive breast

cancer. Its dual inhibitory mechanism against both EGFR and HER2 provides a valuable

treatment option. Ongoing research continues to explore its potential in other solid tumors and

in combination with novel therapeutic agents. This guide provides foundational technical

information to support further research and development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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